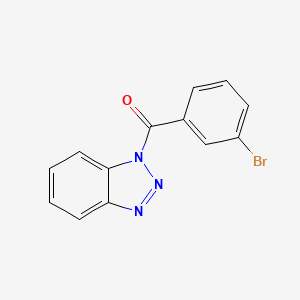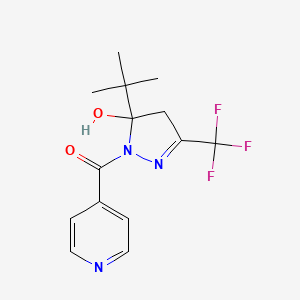![molecular formula C30H37F7N2O4 B12453586 N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 346-10-1](/img/structure/B12453586.png)
N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of multiple functional groups, including phenoxy, butanoyl, amino, hydroxy, and heptafluorobutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Group: The synthesis begins with the preparation of the 2,4-bis(2-methylbutan-2-yl)phenol, which is then reacted with butanoyl chloride to form the phenoxybutanoyl intermediate.
Amination: The phenoxybutanoyl intermediate is then subjected to amination using an appropriate amine source to introduce the amino group.
Hydroxylation: The resulting compound is hydroxylated to introduce the hydroxy group at the desired position.
Fluorination: Finally, the compound is reacted with heptafluorobutanoyl chloride to introduce the heptafluorobutanamide group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenoxy and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
- N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]propionyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Uniqueness
N-[4-({2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoyl}amino)-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the heptafluorobutanamide group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
346-10-1 |
|---|---|
Molecular Formula |
C30H37F7N2O4 |
Molecular Weight |
622.6 g/mol |
IUPAC Name |
N-[4-[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-hydroxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanamide |
InChI |
InChI=1S/C30H37F7N2O4/c1-8-22(43-23-14-11-17(26(4,5)9-2)15-19(23)27(6,7)10-3)24(41)38-18-12-13-20(21(40)16-18)39-25(42)28(31,32)29(33,34)30(35,36)37/h11-16,22,40H,8-10H2,1-7H3,(H,38,41)(H,39,42) |
InChI Key |
GJVFPXBDZTWODC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F)O)OC2=C(C=C(C=C2)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(E)-2-(2,4-dichlorothiazol-5-yl)vinyl]-6-methoxy-benzoate](/img/structure/B12453506.png)
![cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12453511.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12453512.png)


![3,5-bis[[2-(2-methylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B12453527.png)
![(1R,2S)-2-({2-[(3-bromo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12453542.png)
![4-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12453543.png)
![4-iodo-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B12453544.png)
![3'-(4-methoxyphenyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B12453547.png)

![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B12453573.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B12453575.png)
